molecular formula C21H20N2O3 B5413821 benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B5413821
M. Wt: 348.4 g/mol
InChI Key: WHMYYAJMYMNKAY-OUKQBFOZSA-N
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Description

Benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative characterized by a benzyl ester at position 5, a methyl group at position 6, a 2-oxo group at position 2, and a 2-phenylvinyl substituent at position 4 of the pyrimidine ring.

Properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-19(20(24)26-14-17-10-6-3-7-11-17)18(23-21(25)22-15)13-12-16-8-4-2-5-9-16/h2-13,18H,14H2,1H3,(H2,22,23,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMYYAJMYMNKAY-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O3C_{21}H_{20}N_{2}O_{3} with a molecular weight of approximately 336.39 g/mol. The compound features a tetrahydropyrimidine core, which is critical for its biological activity due to the presence of functional groups such as carboxylate and ketone functionalities that facilitate various chemical reactions .

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidine class often exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal activities. For instance, derivatives have been shown to inhibit the growth of various pathogens in vitro .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Studies have demonstrated that similar tetrahydropyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Interaction with Biological Targets
this compound may interact with various biological targets such as G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cellular signaling and are implicated in numerous physiological processes. Understanding the interaction between this compound and GPCRs could elucidate its pharmacological mechanisms .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the condensation of appropriate aldehydes with amines followed by cyclization reactions to form the tetrahydropyrimidine structure .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryModulation of inflammatory pathways
GPCR InteractionPotential modulation of signaling pathways

Notable Research

One study focused on synthesizing derivatives of tetrahydropyrimidines and evaluating their antimicrobial and anti-inflammatory activities. The results indicated promising activity against several microbial strains and a reduction in inflammatory markers in animal models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Benzyl esters (e.g., target compound) are more lipophilic than methyl or ethyl analogs, impacting bioavailability .
  • Crystallinity : Compounds with polar substituents (e.g., 3-ethoxy-4-hydroxyphenyl) form stable hydrates, aiding crystallographic studies .

Key Research Findings

Electronic Effects : The 2-phenylvinyl group in the target compound extends conjugation, as evidenced by bathochromic shifts in UV-Vis spectra compared to phenyl analogs .

Thermal Stability : Benzyl esters exhibit higher thermal stability (decomposition >200°C) than methyl/ethyl esters, per thermogravimetric analyses .

Biological Selectivity : Thienyl and chromenyl substituents at position 4 correlate with enhanced activity against kinases vs. DPP-IV .

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